molecular formula C18H17N3O3 B11075648 3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11075648
M. Wt: 323.3 g/mol
InChI Key: XWOPWXHFGXXHDU-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-methoxyphenyl group, which can be done using electrophilic aromatic substitution reactions.

    Attachment of the phenylethyl group: The final step involves the coupling of the oxadiazole derivative with a phenylethylamine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid: This compound lacks the phenylethyl group, which may result in different chemical and biological properties.

    N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide: This compound lacks the methoxyphenyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-5-8-14(12-15)16-20-18(24-21-16)17(22)19-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,22)

InChI Key

XWOPWXHFGXXHDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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